2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde. The trimethoxybenzamide moiety is then introduced through a coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The benzothiazole moiety can also interact with biological molecules, contributing to the compound’s overall biological activity. Specific pathways involved may include the inhibition of tubulin polymerization and the modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethoxybenzaldehyde: A precursor in the synthesis of various trimethoxyphenyl derivatives.
2,4,5-trimethoxybenzaldehyde: Another trimethoxybenzaldehyde isomer with similar chemical properties.
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: A compound with a similar benzothiazole moiety but lacking the trimethoxyphenyl group.
Uniqueness
What sets 2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide apart is the combination of the trimethoxyphenyl and benzothiazole groups, which confer unique chemical and biological properties. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-21-12-9-8-10(14(22-2)15(12)23-3)16(20)19-17-18-11-6-4-5-7-13(11)24-17/h8-9H,4-7H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOAKLMPLLPGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.